

CAS number for 2,6-diamino-3,5-dinitropyridine.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,5-Dinitropyridine-2,6-diamine

Cat. No.: B1332154

[Get Quote](#)

An In-Depth Technical Guide to 2,6-Diamino-3,5-dinitropyridine

This technical guide provides a comprehensive overview of 2,6-diamino-3,5-dinitropyridine (DADNP), a significant heterocyclic compound. The document is intended for researchers, scientists, and professionals in chemical synthesis and materials science, detailing its chemical properties, synthesis protocols, and applications, with a particular focus on its role as an energetic material and a synthetic intermediate.

Compound Identification and Properties

2,6-Diamino-3,5-dinitropyridine, also known as DADNP, is a dinitrated aminopyridine derivative. Its chemical structure and properties are summarized below. A closely related and extensively studied compound is its N-oxide derivative, 2,6-diamino-3,5-dinitropyridine-1-oxide (ANPyO), which is noted for its properties as an insensitive high explosive.

Table 1: Chemical and Physical Properties

Property	2,6-Diamino-3,5-dinitropyridine (DADNP)	2,6-Diamino-3,5-dinitropyridine-1-oxide (ANPyO)
CAS Number	34981-11-8 [1][2]	132683-64-8 [3]
Molecular Formula	C ₅ H ₅ N ₅ O ₄ [1][2]	C ₅ H ₅ N ₅ O ₅ [4]
Molecular Weight	199.12 g/mol [1][2]	215.12 g/mol
Synonyms	3,5-dinitro-2,6-Pyridinediamine, ANPy[2][5]	ANPyO, DADNP-1-O[6][7][8]
Appearance	Yellow powder	Brilliant yellow powder[9]

| Melting Point | Not specified | >340 °C (with no sign of earlier decomposition)[4] |

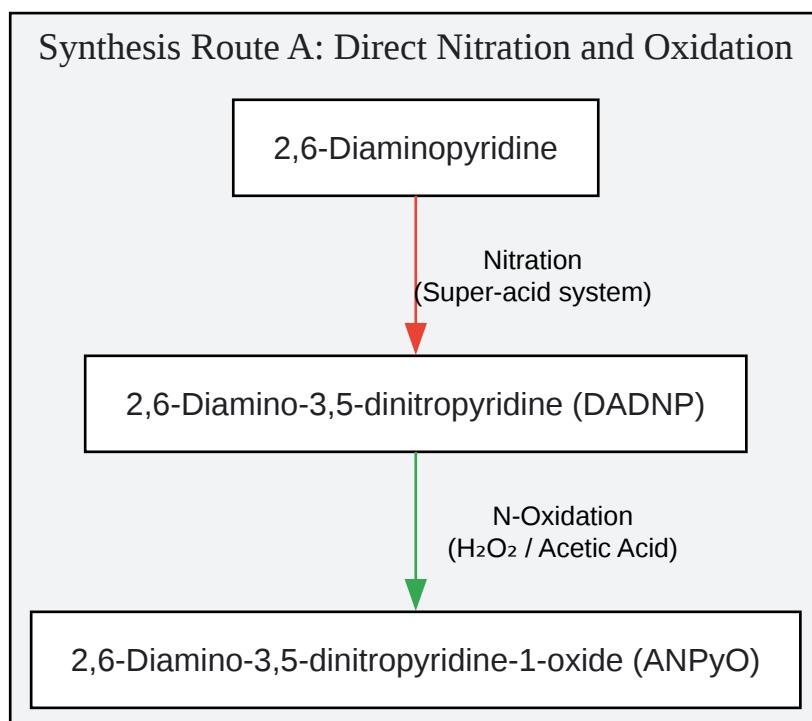
Synthesis and Experimental Protocols

The synthesis of 2,6-diamino-3,5-dinitropyridine and its N-oxide derivative has been approached through several routes, primarily starting from 2,6-diaminopyridine.

Synthesis of 2,6-Diamino-3,5-dinitropyridine (DADNP)

DADNP is typically synthesized by the direct nitration of 2,6-diaminopyridine.[10] The use of a super-acid system has been shown to be more effective than mixed acid, with yields reaching up to 90% at a reaction temperature of 30°C for 3 hours.[5][7]

Synthesis of 2,6-Diamino-3,5-dinitropyridine-1-oxide (ANPyO)


Two primary synthesis routes for ANPyO from 2,6-diaminopyridine have been reported.

Route A: Direct Nitration followed by N-Oxidation

This is a two-step method where 2,6-diaminopyridine is first nitrated to form DADNP, which is then oxidized.[8]

Experimental Protocol: N-Oxidation of DADNP[4]

- Suspension: Suspend 2,6-diamino-3,5-dinitropyridine (25) in glacial acetic acid.
- Oxidation: Add 30% aqueous hydrogen peroxide to the suspension.
- Heating: Heat the mixture for 4 hours at 70°C or under reflux.
- Isolation: The product, 2,6-diamino-3,5-dinitropyridine-1-oxide (27), precipitates from the solution.
- Yield: This method can afford ANPyO in up to 85% yield.[4]

[Click to download full resolution via product page](#)

Synthesis Route A for ANPyO.

Route B: Acetylation, N-Oxidation, Nitration, and Hydrolysis

This alternative four-step synthesis route has also been developed to produce ANPyO.[6][7]
This method reports an overall yield of up to 81%.[6][7]

Experimental Protocol: Synthesis via Acetylation Route[6][7]

- Step 1: Acetylation: 2,6-diaminopyridine is first protected by acetylation.
- Step 2: N-Oxidation: The acetylated compound undergoes N-oxidation.
- Step 3: Nitration: The N-oxide intermediate is then nitrated.
- Step 4: Hydrolysis: The final step involves hydrolysis to remove the acetyl groups, yielding ANPyO.

The main factors affecting each of these steps have been investigated to optimize the yield.[\[6\]](#)

[Click to download full resolution via product page](#)

Synthesis Route B for ANPyO.

Applications

The primary application of DADNP and its derivatives lies in the field of energetic materials.

- **Insensitive High Explosive:** ANPyO is recognized as a dense, stable, and high-melting-point explosive that is insensitive to impact, friction, and electrostatic discharge.^[4] Its performance is comparable to that of 1,3,5-triamino-2,4,6-trinitrobenzene (TATB), a widely used insensitive high explosive.^{[4][5]} The stability of ANPyO is attributed to extensive intramolecular and intermolecular hydrogen bonding.^[4]
- **Synthetic Intermediate:** DADNP is a crucial intermediate for the synthesis of other important compounds. It can be reduced to form 2,3,5,6-tetraaminopyridine (TAP), which is a monomer used in the production of high-performance rigid-rod polymers like polypyridobisimidazole (M5 fiber).^{[7][10]}

Energetic and Safety Properties of ANPyO

The performance and sensitivity characteristics of ANPyO have been thoroughly investigated.

Table 2: Energetic and Sensitivity Data for ANPyO

Property	Value	Notes
Crystal Density	1.88 g/cm³	Higher than predicted due to efficient molecular packing via hydrogen bonding.[4]
Detonation Velocity (VofD)	7060 m/s	For a formulation with 5% EVA binder pressed to 97% TMD.[4]
	7000 m/s	At a density of 1.50 g/cm ³ .[8]
Detonation Pressure (PCJ)	181 kbar	For a formulation with 5% EVA binder.[4]
Exothermic Peak (DSC)	365 °C[8]	Indicates high thermal stability.
Impact Sensitivity	Insensitive[4]	Comparable to TNT.[4] 250 cm (test method specific).[8]
Friction Sensitivity	Insensitive[4]	>360 N (test method specific). [8]

| Electrostatic Discharge | Insensitive[4] | |

Safety Precautions: As an energetic material, 2,6-diamino-3,5-dinitropyridine and its derivatives should be handled with appropriate care. Standard laboratory safety protocols for handling potentially explosive compounds should be followed, including wearing protective gloves, clothing, and eye protection.[11] Avoid creating dust and ensure proper ventilation.[11]

Conclusion

2,6-Diamino-3,5-dinitropyridine is a versatile chemical intermediate, primarily valued for its role in the synthesis of the insensitive high explosive ANPyO and the polymer precursor TAP. The N-oxide derivative, ANPyO, exhibits a favorable combination of high thermal stability, low sensitivity to mechanical stimuli, and energetic performance comparable to TATB, making it a subject of ongoing interest in the field of advanced energetic materials. The well-established synthesis routes provide a solid foundation for further research and potential scale-up applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. synchem.de [synchem.de]
- 2. 2,6-DIAMINO-3,5-DINITROPYRIDINE suppliers & manufacturers in China [m.chemicalbook.com]
- 3. guidechem.com [guidechem.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 2,6-Diamino-3,5-dinitropyridine-1-oxide [energetic-materials.org.cn]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. osti.gov [osti.gov]
- 10. researchgate.net [researchgate.net]
- 11. 2,6-DIAMINO-3,5-DINITROPYRIDINE | 34981-11-8 [amp.chemicalbook.com]
- To cite this document: BenchChem. [CAS number for 2,6-diamino-3,5-dinitropyridine.]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1332154#cas-number-for-2-6-diamino-3-5-dinitropyridine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com